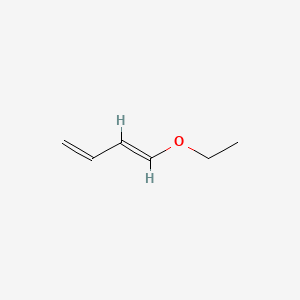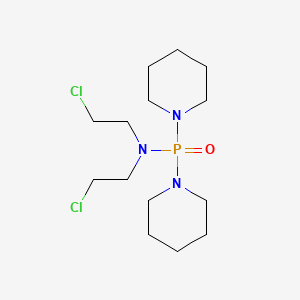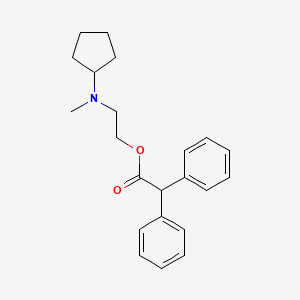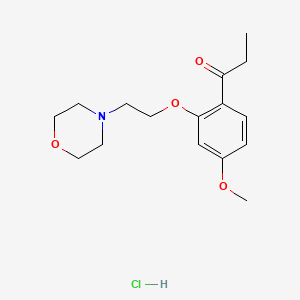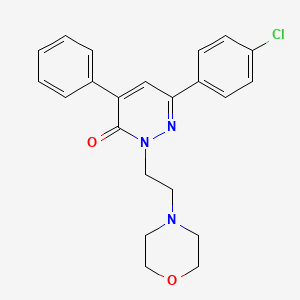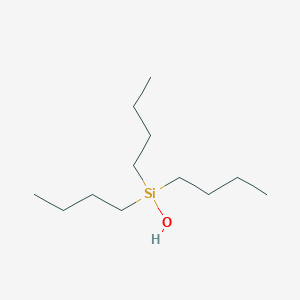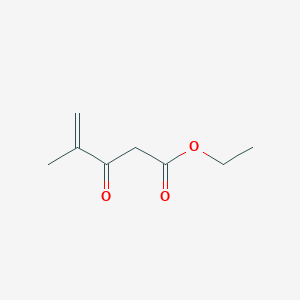
Ethyl 4-methyl-3-oxopent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methyl-3-oxopent-4-enoate is an organic compound with the molecular formula C7H10O3. It is a colorless liquid with a fruity odor, commonly used in organic synthesis and various chemical processes. This compound is an ester, characterized by the presence of an ethyl group attached to a 4-methyl-3-oxopent-4-enoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-3-oxopent-4-enoate can be synthesized through various methods, including the condensation of ethyl acetoacetate with benzaldehyde in ethanol under reflux conditions. This reaction typically requires a catalyst such as piperidine to facilitate the condensation process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale condensation reactions using similar reagents and conditions. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-methyl-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-methyl-3-oxopent-4-enoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role in drug development and design.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-methyl-3-oxopent-4-enoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The compound’s keto group can also participate in redox reactions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Ethyl 4-methyl-3-oxopent-4-enoate can be compared with other similar compounds, such as:
Ethyl 3-oxopent-4-enoate: Similar structure but lacks the methyl group at the 4-position.
Methyl 3-oxopent-4-enoate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Ethyl 4-oxopent-2-enoate: Similar structure but has a different position for the double bond and keto group.
Uniqueness: The presence of the methyl group at the 4-position in this compound distinguishes it from other similar compounds, potentially influencing its reactivity and applications in various chemical processes.
Propriétés
Numéro CAS |
25556-50-7 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
ethyl 4-methyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-11-8(10)5-7(9)6(2)3/h2,4-5H2,1,3H3 |
Clé InChI |
QWEOLZXJIXWQIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





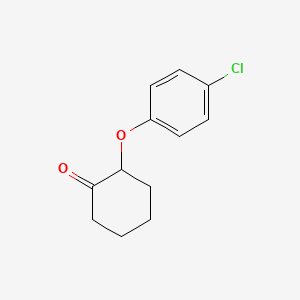
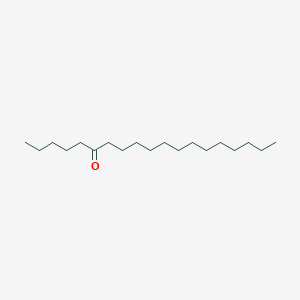
![2-[Cyclohexyl(methyl)amino]naphthalene-1,4-dione](/img/structure/B14706678.png)
